3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline
Overview
Description
3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline is an organic compound that contains a piperazine ring and two chlorinated benzene rings.
Biochemical Analysis
Biochemical Properties
3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the enzyme’s active site and affect its catalytic activity .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. In some cell types, it has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it may activate or inhibit specific signaling cascades, resulting in altered cellular responses such as proliferation, apoptosis, or differentiation . Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby influencing the overall metabolic state of the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to enzymes, leading to either inhibition or activation of their activity. This binding often occurs at the enzyme’s active site, where it can compete with the natural substrate or alter the enzyme’s conformation . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or gene expression without causing significant toxicity . At higher doses, it can lead to toxic or adverse effects, including cellular damage, organ toxicity, and alterations in physiological functions . Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range lead to reduced efficacy or increased toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites that can have distinct biological activities . The compound can affect metabolic flux by altering the activity of key enzymes, thereby influencing the levels of metabolites within the cell . These interactions can have downstream effects on cellular processes and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments . The compound’s distribution can influence its activity and function, as it may preferentially accumulate in certain tissues or organelles .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects . The localization of the compound can impact its activity and function, as it may interact with different biomolecules depending on its subcellular distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline typically involves the reaction of 3,5-dichloroaniline with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may involve multiple purification steps, including recrystallization and chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in the treatment of various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazin-1-yl)aniline: A related compound with similar structural features but lacking the dichloro substitution.
3,5-Dichloroaniline: Shares the dichloro substitution but lacks the piperazine ring.
4-Methylpiperazine: Contains the piperazine ring but lacks the aniline and dichloro groups
Uniqueness
3,5-Dichloro-4-(4-methylpiperazin-1-yl)aniline is unique due to the combination of the dichloro-substituted benzene ring and the piperazine moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
IUPAC Name |
3,5-dichloro-4-(4-methylpiperazin-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N3/c1-15-2-4-16(5-3-15)11-9(12)6-8(14)7-10(11)13/h6-7H,2-5,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHPORITCUTKDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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